molecular formula C22H21FN2O5S2 B3005022 3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171405-45-0

3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B3005022
CAS No.: 1171405-45-0
M. Wt: 476.54
InChI Key: ZMPNVDPDFASJQA-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound of high research interest in medicinal chemistry and drug discovery. Its structure incorporates a benzenesulfonamide group linked to a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold, a motif present in compounds investigated for modulating various biological targets . The specific research applications for this compound are derived from its molecular framework. The tetrahydroquinoline core is a privileged structure in pharmacology and has been identified as a key component in potent and selective inhibitors for targets such as the Retinoic Acid Receptor-Related Orphan Receptor Gamma-t (RORγt) . Small molecules that act as RORγt inverse agonists have potential utility in regulating the IL-17 pathway and are being explored as therapeutic candidates for autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis . Furthermore, the benzenesulfonamide group is a common pharmacophore that can facilitate critical hydrogen bond interactions within enzyme binding pockets, as demonstrated in the design of inhibitors for targets like BRD4 . The incorporation of fluorine and methoxy substituents is a standard strategy in lead optimization to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity . Researchers may find this compound valuable as a chemical tool for studying immune system regulation or as a starting point for the structure-based design of novel therapeutics . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-30-22-12-11-19(15-20(22)23)31(26,27)24-17-10-9-16-6-5-13-25(21(16)14-17)32(28,29)18-7-3-2-4-8-18/h2-4,7-12,14-15,24H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPNVDPDFASJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a tetrahydroquinoline core substituted with a phenylsulfonyl group and a benzenesulfonamide moiety. The presence of fluorine and methoxy groups contributes to its pharmacological properties.

The primary biological activity of this compound is associated with its role as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key regulator in the differentiation of Th17 cells. Th17 cells are implicated in various autoimmune conditions, making RORγt a significant target for drug development.

In Vivo Studies

Recent studies have demonstrated that derivatives of this compound exhibit improved bioavailability compared to earlier analogs. For instance, one study reported that a specific derivative (D4) showed oral bioavailability rates of 48.1% in mice and 32.9% in rats, significantly higher than its predecessor GSK2981278, which had rates of 6.2% and 4.1%, respectively .

Additionally, D4 effectively treated psoriasis in mouse models at lower doses without adverse effects after two weeks of administration, indicating its potential as a safe therapeutic option for Th17-mediated autoimmune diseases .

Efficacy in Autoimmune Models

A case study involving the use of the compound in mouse models for rheumatoid arthritis highlighted its efficacy as a RORγt inverse agonist. The eutomer form (R)-D4 matched or exceeded the therapeutic effects of GSK2981278 at lower doses, showcasing its promise in treating autoimmune diseases with minimal side effects .

Comparative Data Table

CompoundBioavailability (Mice)Bioavailability (Rats)Efficacy in PsoriasisEfficacy in Rheumatoid Arthritis
D448.1%32.9%EffectiveEffective
GSK29812786.2%4.1%Less effectiveLess effective

Scientific Research Applications

Antiviral Activity

One of the notable applications of this compound is in the field of antiviral research. Compounds with similar sulfonamide structures have been investigated for their efficacy against viral infections, particularly HIV. For instance, research has shown that sulfonamide derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively targeting HIV replication pathways while minimizing cytotoxicity .

Anticancer Potential

Sulfonamides have also been explored for their anticancer properties. Studies indicate that compounds with similar structural motifs can inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression. The tetrahydroquinoline component may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells.

Case Studies

  • HIV Research : A study focusing on NNRTIs highlighted the importance of structural modifications in enhancing antiviral activity. Compounds similar to 3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibited promising results against wild-type HIV strains and mutants resistant to existing therapies .
  • Cancer Cell Lines : In vitro studies have demonstrated that sulfonamide derivatives can significantly reduce the viability of various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell cycle progression .

Applications in Drug Development

The unique structure of this compound makes it a candidate for further development in drug discovery programs targeting viral infections and cancer therapies. Its dual-action potential as both an antiviral and anticancer agent suggests a versatile application in therapeutic settings.

Comparison with Similar Compounds

Core Modifications: Halogen and Alkoxy Groups

  • Comparative Compound 1: 3-Chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 1171908-72-7) :
  • Chlorine replaces fluorine at position 3, increasing molecular weight (410.9 vs. target’s ~523.56) and polarizability.
  • The 1-(2-methoxyethyl) group introduces a flexible ether chain, reducing steric hindrance compared to phenylsulfonyl.

  • Comparative Compound 2: 2,5-Difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 898448-05-0) :
  • Difluoro substitution enhances electronic effects but may reduce steric bulk.
  • Thiophene sulfonyl substituent (vs.

Molecular Weight and Structural Complexity

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C23H22FN3O5S2 ~523.56 3-Fluoro-4-methoxy, phenylsulfonyl-tetrahydroquinolinyl
3-Chloro-4-methoxy analog C19H23ClN2O4S 410.9 3-Chloro-4-methoxy, 2-methoxyethyl-tetrahydroquinolinyl
2,5-Difluoro-thiophene analog C22H20F2N2O4S2 470.5 2,5-Difluoro, thiophen-2-ylsulfonyl-tetrahydroquinolinyl

Functional Group Impact on Physicochemical Properties

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine, which offers greater lipophilicity .
  • Phenylsulfonyl vs. Thiophene Sulfonyl : Phenylsulfonyl groups enhance π-π stacking interactions in hydrophobic binding pockets, whereas thiophene sulfonyl groups introduce sulfur-mediated polar interactions .
  • Methoxyethyl vs.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?

  • Methodology :

  • Step 1 : Use a multi-step approach starting with sulfonylation of the tetrahydroquinoline core. For example, sulfonyl chloride intermediates (e.g., 4-(fluorophenyl)sulfonyl chloride derivatives) can react with amines under basic conditions (e.g., pyridine or DIPEA) to form sulfonamide linkages .
  • Step 2 : Optimize fluorination and methoxy substitution using directed ortho-metalation (DoM) or palladium-catalyzed coupling reactions to introduce fluorine and methoxy groups at the 3- and 4-positions of the benzene ring, respectively .
  • Validation : Confirm regiochemistry via 1H^{1}\text{H}-NMR and 19F^{19}\text{F}-NMR, and monitor reaction progress using TLC or LC-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (analogous to N-(4-methoxyphenyl)benzenesulfonamide in ).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
  • Spectroscopy : Combine 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to assign substituent positions and confirm purity (>95% by HPLC) .

Advanced Research Questions

Q. What experimental design strategies are critical for studying this compound’s activity as a RORγ inverse agonist?

  • Mechanistic Insights :

  • Assay Design : Use luciferase reporter assays in HEK293T cells transfected with RORγ ligand-binding domain (LBD) to measure inverse agonism. Reference IC50_{50} values of structurally similar sulfonamides (e.g., IC50_{50} < 1 µM for RORγ inverse agonists in ) .
  • Control Experiments : Include known RORγ agonists (e.g., cholesterol) and inverse agonists (e.g., SR1555) to benchmark activity.
  • Data Interpretation : Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) and assess statistical significance via ANOVA .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

  • Case Example : If fluorine substitution at the 3-position reduces activity unexpectedly:

  • Hypothesis Testing : Compare solubility (logP via shake-flask method) and metabolic stability (microsomal assays) of 3-fluoro vs. non-fluoro analogs.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity changes in the RORγ LBD pocket.
  • Orthogonal Validation : Synthesize and test analogs with alternative electron-withdrawing groups (e.g., chloro or trifluoromethyl) to isolate electronic vs. steric effects .

Q. What are the key challenges in optimizing this compound’s pharmacokinetic (PK) profile?

  • Key Parameters :

  • Metabolic Stability : Address rapid hepatic clearance by introducing metabolically stable groups (e.g., deuterated methoxy or cyclopropyl substitutions) .
  • Permeability : Use Caco-2 cell assays to evaluate intestinal absorption; modify logD (via substituent tuning) to balance solubility and membrane penetration.
  • Toxicity Screening : Conduct hERG channel inhibition assays and Ames tests for genotoxicity early in development .

Q. How can researchers mitigate synthetic byproducts during large-scale production?

  • Process Optimization :

  • Purification : Employ flash chromatography (gradient elution) or preparative HPLC to separate sulfonamide diastereomers or regioisomers.
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and minimize side reactions (e.g., over-sulfonation) .
  • Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation), improving yield reproducibility (see for analogous flow-chemistry strategies) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential sulfonamide dust/aerosol formation.
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste.
  • First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention (refer to for sulfonamide safety protocols) .

Data Reproducibility and Troubleshooting

Q. Why might researchers observe inconsistent biological activity across assay platforms?

  • Root Causes :

  • Cell Line Variability : Validate RORγ expression levels (via qPCR/Western blot) in different cell models (e.g., HEK293 vs. Jurkat).
  • Compound Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via nephelometry.
  • Batch-to-Batch Variability : Characterize each synthesis batch with LC-MS and elemental analysis to ensure consistency .

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